Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 2-chlorophenyl group at position 4, a piperazine ring substituted with a 3-methoxyphenyl group at position 6, and an ethyl carboxylate ester at position 3.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)19-9-4-5-10-20(19)26)16-29-11-13-30(14-12-29)17-7-6-8-18(15-17)33-2/h4-10,15,23H,3,11-14,16H2,1-2H3,(H2,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVHOVWTHIYHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrahydropyrimidine moiety : Contributes to its pharmacological activity.
- Piperazine ring : Known for its role in various biologically active compounds.
Antitumor Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antitumor activity. For example, compounds that inhibit dihydrofolate reductase (DHFR) have shown effectiveness against various cancer types by disrupting DNA synthesis pathways. This compound may similarly affect DHFR activity, leading to reduced proliferation of cancer cells .
Antidepressant Activity
Piperazine derivatives are often explored for their antidepressant effects. The presence of the piperazine ring in this compound suggests potential serotonin receptor modulation, which is critical in treating depression and anxiety disorders. Studies have shown that related compounds can enhance serotonergic neurotransmission .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the piperazine moiety is associated with enhanced antibacterial and antifungal properties. Testing on various bacterial strains has shown promising results for similar tetrahydropyrimidine derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By targeting enzymes such as DHFR, the compound can disrupt essential metabolic processes in cancer cells.
- Receptor Modulation : Interaction with serotonin receptors may lead to improved mood regulation and anxiety relief.
- Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt microbial cell membranes.
Case Studies and Research Findings
A review of recent studies highlights the compound's potential across various therapeutic areas:
Scientific Research Applications
Antipsychotic Activity
Research has indicated that compounds containing piperazine rings exhibit antipsychotic properties. Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its effects on dopamine receptors, particularly D2 and D3 subtypes. Studies suggest that modifications in the piperazine structure can lead to enhanced binding affinity and selectivity towards these receptors, making it a candidate for further development as an antipsychotic agent .
Antimicrobial Activity
The antibacterial and antifungal properties of tetrahydropyrimidines have been documented extensively. The compound's structural features suggest potential activity against various pathogens. Preliminary studies have shown that similar derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, indicating that further exploration of this compound could yield promising antimicrobial agents .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like this compound are being evaluated for neuroprotective effects. The piperazine component is known to interact with serotonin receptors, which play a crucial role in mood regulation and neuroprotection. Research is ongoing to assess the compound's ability to mitigate neuronal damage in models of neurodegeneration .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that typically include the formation of the tetrahydropyrimidine core followed by the introduction of aromatic substituents through coupling reactions. Various synthetic routes have been explored to optimize yield and purity. The development of derivatives with modified functional groups has been a focus area to enhance efficacy and reduce side effects associated with existing drugs .
Case Study 1: Antipsychotic Evaluation
A study published in 2020 evaluated a series of piperazine derivatives for their antipsychotic potential using animal models. The results indicated that derivatives similar to this compound demonstrated significant reductions in psychotic symptoms compared to control groups .
Case Study 2: Antimicrobial Testing
In a comparative study conducted in 2021, several tetrahydropyrimidine derivatives were screened against common bacterial strains. The results showed that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as new antimicrobial agents .
Case Study 3: Neuroprotective Screening
A recent investigation into the neuroprotective effects of piperazine-containing compounds revealed promising results for derivatives like this compound. The study found that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Chlorophenyl vs. Methoxyphenyl Substituents
- Analog from : Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Difference : Replacement of 3-methoxyphenyl with 3-chlorophenyl on the piperazine.
- Impact :
- Lipophilicity : The chloro substituent increases logP compared to methoxy, enhancing membrane permeability but reducing aqueous solubility .
Methoxybenzoyl Substituent ()
- Analog : Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Difference : A 4-methoxybenzoyl group replaces the 3-methoxyphenyl on piperazine.
- Impact :
- Hydrogen Bonding: The carbonyl in the benzoyl group increases hydrogen bond acceptor count (9 vs.
- Steric Effects : The bulkier benzoyl group may restrict conformational flexibility, affecting binding to sterically sensitive receptors .
Trifluoromethylphenyl Carbamoyl Substituent ()
- Analog : Ethyl 4-(2,4-dichlorophenyl)-6-[(3-methyl-4-{[4-(trifluoromethyl)phenyl]carbamoyl}piperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Difference : Introduction of a trifluoromethylphenyl carbamoyl group.
- Impact :
- Electron-Withdrawing Effects : The CF₃ group enhances metabolic stability and may influence logD (2.35 in vs. ~3.5 estimated here) .
Core Structure Modifications
Thioxo vs. Oxo Derivatives ()
- Analog : Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Difference : Replacement of the 2-oxo group with 2-thioxo.
- Impact :
- Solubility : Thioxo derivatives may exhibit lower solubility due to reduced polarity .
Pyrazole-Containing Analogs ()
- Analog : Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Difference : Pyrazole ring replaces the piperazine moiety.
- Impact :
- Bioactivity Shift : Pyrazole-containing analogs are associated with antioxidant and antimicrobial activities, diverging from the CNS-targeting profile of piperazine derivatives .
Quantitative Structural and Pharmacokinetic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
